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molecular formula C11H10OS B8781678 (4-phenylthiophen-2-yl)methanol

(4-phenylthiophen-2-yl)methanol

Cat. No. B8781678
M. Wt: 190.26 g/mol
InChI Key: WRLZHGOGSQLXCG-UHFFFAOYSA-N
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Patent
US04438111

Procedure details

A stirred suspension of 4phenyl-2-thiophenecarboxaldehyde (4.32 g) in absolute ethanol (85 ml) was cooled in an ice-bath and treated with NaBH4 (1.06g). After 20 min. the mixture was allowed to attain ambient temperature when stirring was continued for 6h. Saturated aqueous NH4Cl (30 ml) was then carefully added to the vigorously stirred mixture, and the resulting suspension extracted with ether (2×200 ml). The combined extracts were dried (Na2SO4 /K2CO3), filtered and evaporated to give the title compound (4.2 g) as crystals, m.p. 112°-113°.
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]([CH:12]=[O:13])[S:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+].[NH4+].[Cl-]>C(O)C>[C:1]1([C:7]2[CH:8]=[C:9]([CH2:12][OH:13])[S:10][CH:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.32 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(SC1)C=O
Name
Quantity
85 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
to attain ambient temperature
WAIT
Type
WAIT
Details
was continued for 6h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the resulting suspension extracted with ether (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4 /K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(SC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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